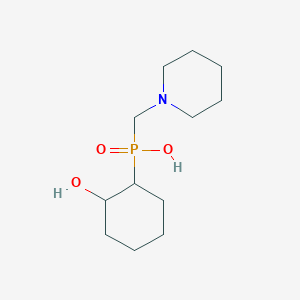
1-(2-methylphenyl)-4-(3-thienylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-4-(3-thienylmethyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family of drugs. TFMPP has been used as a recreational drug due to its psychoactive effects, but it has also been studied for its potential therapeutic applications.
Scientific Research Applications
TFMPP has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. TFMPP has also been investigated for its potential to treat other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder. However, more research is needed to fully understand the therapeutic potential of TFMPP.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. TFMPP binds to serotonin receptors in the brain, leading to an increase in serotonin release. This increase in serotonin may be responsible for the psychoactive effects of TFMPP, including its ability to induce feelings of euphoria and altered perception.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin release, TFMPP has been shown to increase dopamine release in the brain. TFMPP has also been shown to increase heart rate and blood pressure, and may cause nausea and vomiting.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available for purchase. TFMPP is also relatively stable and can be stored for long periods of time. However, there are also limitations to using TFMPP in lab experiments. TFMPP is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, the psychoactive effects of TFMPP may make it difficult to accurately measure its effects in lab experiments.
Future Directions
There are several future directions for research on TFMPP. One area of research is the potential therapeutic applications of TFMPP. More research is needed to fully understand the therapeutic potential of TFMPP, and to develop safe and effective treatments based on its properties. Another area of research is the development of new compounds based on TFMPP, which may have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of TFMPP, and to develop new drugs that target the same pathways in the brain.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications. While the exact mechanism of action of TFMPP is not fully understood, it is believed to act as a serotonin receptor agonist. TFMPP has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for research on TFMPP, including the development of new compounds and the investigation of its therapeutic potential.
Synthesis Methods
TFMPP can be synthesized through several methods, including the reaction of 2-methylphenylpiperazine with 3-chloromethylthiophene, or the reaction of 3-thienylmethylamine with 1-(2-methylphenyl)piperazine. The synthesis of TFMPP requires specialized equipment and expertise, and should only be performed by trained professionals.
properties
IUPAC Name |
1-(2-methylphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-14-4-2-3-5-16(14)18-9-7-17(8-10-18)12-15-6-11-19-13-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGVVQKLUXPJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-(thiophen-3-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[2-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063001.png)

![(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5063010.png)
![ethyl 5-(acetyloxy)-2-({[anilino(imino)methyl]thio}methyl)-6-bromo-1-methyl-1H-indole-3-carboxylate hydrobromide](/img/structure/B5063018.png)

![3-allyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063029.png)
![1-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5063030.png)

![1-(4-chlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5063053.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5063065.png)
![4-[3-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5063072.png)
![methyl N-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5063079.png)
![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)
